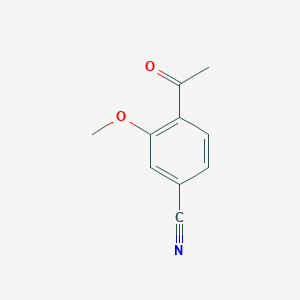

4-Acetyl-3-methoxybenzonitrile

Description

Contextualization of 4-Acetyl-3-methoxybenzonitrile within the Landscape of Aromatic Nitrile and Acetophenone (B1666503) Chemistry

The chemical identity of this compound is defined by its dual classification as both an aromatic nitrile and an acetophenone derivative.

Aromatic Nitriles : This class of compounds is characterized by a cyano (-C≡N) group attached to an aromatic ring. Benzonitriles are significant in organic synthesis, serving as precursors to a wide range of other functional groups, including amines, amides, and carboxylic acids. wikipedia.org The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. The synthesis of substituted benzonitriles is a key area of research, with methods developed to introduce the cyano group and other functionalities onto the benzene (B151609) ring efficiently. rsc.orgacs.org

Acetophenones : These are aromatic ketones featuring an acetyl group (-COCH₃) bonded to a benzene ring. The acetyl group is also electron-withdrawing and serves as a handle for numerous chemical reactions, such as condensations, oxidations, and reductions. Acetophenone derivatives are common starting materials and intermediates in the synthesis of pharmaceuticals and other fine chemicals. indiamart.com

This compound uniquely combines these two functionalities. The presence of the acetyl, methoxy (B1213986), and nitrile groups on the same aromatic scaffold creates a complex electronic environment that dictates its reactivity and potential applications in synthesis.

Significance of Substituted Benzonitriles as Intermediates and Scaffolds in Advanced Organic Synthesis

Substituted benzonitriles are highly valued as intermediates and structural frameworks in organic synthesis. rsc.org Their versatility stems from the reactivity of the nitrile group, which can be transformed into various other functionalities. This makes them crucial building blocks for creating more elaborate molecules, including those with biological activity and applications in materials science. rsc.orggoogle.com

The nitrile group can participate in a variety of chemical transformations, acting as a precursor for:

Amines : Through reduction reactions.

Amides : Through hydrolysis.

Tetrazoles : Through cycloaddition reactions.

This chemical flexibility allows synthetic chemists to use substituted benzonitriles as a strategic component in multistep syntheses, introducing nitrogen-containing groups at a late stage or using the nitrile's electronic influence to direct other reactions on the aromatic ring. The development of efficient methods for constructing polysubstituted arenes containing a nitrile group remains an active area of research. rsc.org

Current Research Gaps and Future Directions in the Study of this compound and Related Compounds

While the synthesis and reactivity of many substituted benzonitriles are well-documented, specific research into this compound is less extensive. The literature provides more information on its isomers, such as 3-acetyl-6-methoxybenzonitrile and 4-acetylbenzonitrile. acs.org This indicates a research gap concerning the unique properties and synthetic potential of the 4-acetyl-3-methoxy isomer.

Future research directions for this compound and related compounds are likely to focus on several key areas:

Novel Synthetic Applications : Exploring the unique reactivity of this trifunctionalized molecule to create novel heterocyclic systems or complex molecular architectures. Its specific substitution pattern could lead to regioselective reactions that are not possible with other isomers.

Green Chemistry : Developing more sustainable and atom-economical synthetic routes to this compound and its derivatives. This aligns with broader trends in the chemical industry towards environmentally friendly processes. marketresearchintellect.com

Catalysis : Investigating the use of this compound as a ligand in organometallic catalysis, where the nitrile and acetyl groups could coordinate to metal centers.

Materials Science : Exploring the potential incorporation of this and related benzonitriles into functional materials, where the polar nitrile group could impart useful electronic or liquid crystalline properties.

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused scientific overview of this compound based on its chemical identity. The scope is strictly limited to:

Positioning the compound within the established classes of aromatic nitriles and acetophenones.

Discussing the broader synthetic importance of substituted benzonitriles.

Identifying the specific gaps in the current research literature for this particular molecule and suggesting potential future research avenues.

This outline serves as a foundational academic summary, focusing exclusively on the chemical synthesis and structural context of the compound.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ uni.lu |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | This compound uni.lu |

| SMILES | CC(=O)C1=C(C=C(C=C1)C#N)OC uni.lu |

| InChI Key | PUAYBCFNCMTGIV-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAYBCFNCMTGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetyl 3 Methoxybenzonitrile and Analogous Benzonitrile Derivatives

Direct Synthesis Strategies for 4-Acetyl-3-methoxybenzonitrile

Direct synthesis approaches aim to construct the this compound framework through the strategic functionalization of simpler, readily available aromatic compounds.

The regioselective synthesis of this compound can be envisioned through the electrophilic acylation of a substituted benzonitrile (B105546) precursor. Starting with 3-methoxybenzonitrile (B145857), a Friedel-Crafts acylation would be directed by the methoxy (B1213986) group, which is an ortho-, para-director. Due to steric hindrance at the ortho positions, the acylation is expected to proceed preferentially at the para position, yielding the desired this compound. The regioselectivity of such reactions is a well-established principle in organic synthesis, where the electronic and steric effects of substituents on the aromatic ring govern the position of electrophilic attack. While a specific study for the acylation of 3-methoxybenzonitrile was not found in the search results, the principles of Friedel-Crafts acylation on substituted benzenes are extensively documented. For instance, the acylation of phenols and naphthols can be directed with high regioselectivity to the ortho position using specific catalysts under solvent-free and microwave conditions. rsc.org

Alternatively, a plausible route could involve the regioselective functionalization of 4-acetylbenzonitrile. However, introducing a methoxy group at the 3-position would be challenging due to the meta-directing nature of the acetyl group.

A common and effective method for the synthesis of benzonitriles involves a two-step sequence starting from the corresponding benzaldehyde (B42025). This process first involves the conversion of the aldehyde to an aldoxime, followed by a dehydration step to yield the nitrile. This oximation-dehydration protocol is applicable to a wide range of substituted benzaldehydes.

The transformation can be carried out in two separate steps or as a "one-pot" procedure. rsc.org In the two-step method, the benzaldehyde is reacted with hydroxylamine (B1172632) or its salts to form the benzaldoxime, which is then isolated and subsequently dehydrated using various reagents such as diphosphorus (B173284) pentoxide. google.com The pH of the solvent during the oximation step is preferably maintained around 4. google.com

The following table summarizes the conversion of various substituted benzaldehydes to their corresponding benzonitriles using different oximation-dehydration protocols.

| Benzaldehyde Derivative | Reagents and Conditions | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde | 1. Hydroxylamine, pH 3-52. Diphosphorus pentoxide, heat | Not specified | google.com |

| Benzaldehyde | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, [HSO₃-b-Py]·HSO₄, 120 °C | 100 | rsc.org |

| 4-Chlorobenzaldehyde | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, [HSO₃-b-Py]·HSO₄, 120 °C | 99.2 | rsc.org |

| 4-Nitrobenzaldehyde | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, [HSO₃-b-Py]·HSO₄, 120 °C | 99.8 | rsc.org |

This table is interactive. You can sort and filter the data.

In recent years, there has been a significant focus on developing environmentally friendly or "green" synthetic methods. For the synthesis of benzonitriles from benzaldehydes, one-pot protocols are particularly attractive as they reduce energy consumption, solvent waste, and reaction time by avoiding the isolation of the intermediate aldoxime. rsc.org

Several green one-pot methods have been reported. For instance, the use of an ionic liquid, [HSO₃-b-Py]·HSO₄, as both a solvent and a catalyst allows for the efficient conversion of various benzaldehydes to benzonitriles with excellent yields. rsc.org This ionic liquid can be easily recovered and recycled. Another approach utilizes a chitosan-supported magnetic ionic liquid as a catalyst, which can be readily separated from the reaction mixture using a magnet. rsc.org Heterogeneous catalysts, such as Fe₃O₄-CTAB nanoparticles, have also been employed for the one-pot synthesis of benzonitriles in high yields. rsc.org These methods often use less toxic reagents and milder reaction conditions compared to traditional approaches.

Advanced Nitrile Group Introduction Methodologies

Advanced methodologies for introducing the nitrile group often rely on transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Palladium-catalyzed cyanation of aryl halides (chlorides, bromides, and iodides) and triflates has become one of the most popular methods for the preparation of substituted aromatic nitriles. researchgate.net This reaction typically involves the coupling of an aryl electrophile with a cyanide source, such as potassium cyanide, sodium cyanide, or zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. researchgate.netmit.edu The general catalytic cycle is believed to proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the benzonitrile product and regenerate the Pd(0) catalyst. researchgate.net

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can strongly coordinate to the palladium center. researchgate.netmit.edu To overcome this, various strategies have been developed, including the use of co-catalysts, phase-transfer catalysts, and specific solvent systems that control the concentration of free cyanide ions. researchgate.netmit.edu The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has also been explored to enhance the safety and environmental profile of the reaction. mit.edursc.org

This methodology is applicable to a wide range of substrates, including electron-rich, electron-neutral, and electron-deficient aryl halides, as well as various heterocyclic halides. rsc.orgorganic-chemistry.org

The efficiency and scope of palladium-catalyzed cyanation are highly dependent on the catalyst system, particularly the choice of ligand and the palladium precursor. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle, and preventing catalyst deactivation.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. A preliminary survey of ligands for the cyanation of an aryl chloride revealed that a catalyst based on XPhos provided superior yields compared to other commonly used phosphines. mit.edu The steric environment of the phosphine ligand is critical; for instance, it has been hypothesized that the steric bulk of a tert-butyl phosphine can prevent displacement of the ligand by cyanide, thus avoiding catalyst poisoning. acs.org The electronic properties of the aryl halide can also influence the optimal ligand choice.

The use of well-defined palladium precatalysts, such as palladacycles, can offer significant advantages over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. mit.edunih.gov These precatalysts are often more stable and can generate the active Pd(0) species in a more controlled and efficient manner, leading to higher yields and reproducibility. mit.edu For example, a third-generation palladacycle precatalyst, when combined with the XPhos ligand, proved to be highly effective for the cyanation of aryl chlorides with a non-toxic cyanide source. mit.edu

The following table highlights the effect of different ligands on the yield of a palladium-catalyzed cyanation reaction.

| Ligand | Catalyst Precursor | Yield (%) | Reference |

| XPhos | Palladacycle P1 | 97 | mit.edu |

| tBuXPhos | Palladacycle P1 | Lower than XPhos | mit.edu |

| tBuBrettPhos | Palladacycle P1 | Lower than XPhos | mit.edu |

| P(t-Bu)₃ | Palladacycle P1 | Lower than XPhos | mit.edu |

| dppf | Palladacycle P1 | Lower than XPhos | mit.edu |

This table is interactive. You can sort and filter the data.

Palladium-Catalyzed Cyanation of Aryl Halides and Related Substrates

Stoichiometric and Catalytic Mechanistic Investigations

The synthesis of benzonitrile derivatives, including this compound, often involves the palladium-catalyzed cyanation of aryl halides. Mechanistic studies have elucidated the key steps in this catalytic cycle. The process is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. This is followed by a transmetalation step where a cyanide anion from a cyanide source, such as potassium cyanide or zinc cyanide, displaces the halide on the palladium center. The final step is a reductive elimination, which forms the C-CN bond of the benzonitrile product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle. calvin.edugoogle.com Catalyst deactivation by excess cyanide, which can poison the palladium intermediates, is a known challenge in these reactions. arkat-usa.org

Nickel-catalyzed cyanation of aryl halides has also been investigated as a cost-effective alternative. The mechanism is believed to proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com Some studies propose a plausible mechanism where an active Ni(0) species, generated under reductive conditions, undergoes oxidative addition with the aryl halide. The resulting Ni(II) species is then reduced to a Ni(I) species, which reacts with the cyanide source. Subsequent reductive elimination yields the aryl nitrile and regenerates the active nickel catalyst. nih.gov

A general mechanistic pathway for palladium-catalyzed cyanation is outlined below:

| Step | Description | Intermediate |

| 1. Oxidative Addition | An aryl halide (Ar-X) adds to a Pd(0) complex. | Ar-Pd(II)-X |

| 2. Transmetalation | A cyanide source (M-CN) exchanges the halide for a cyanide group. | Ar-Pd(II)-CN |

| 3. Reductive Elimination | The aryl and cyanide groups couple, releasing the benzonitrile product (Ar-CN) and regenerating the Pd(0) catalyst. | Pd(0) |

This table provides a simplified overview of the catalytic cycle.

Alternative Cyanation Techniques (e.g., Silver-Catalyzed Hydroazidation, C-C Triple Bond Cleavage)

Beyond traditional cross-coupling reactions, alternative methods for the synthesis of nitriles have been explored.

Silver-Catalyzed Hydroazidation: One such method is the silver-catalyzed hydroazidation of terminal alkynes. This reaction typically involves the use of trimethylsilyl (B98337) azide (B81097) (TMS-N₃) in the presence of a silver catalyst and water to generate vinyl azides from a variety of alkynes. nih.gov While this method does not directly produce benzonitriles, the resulting vinyl azides are versatile intermediates that can be further transformed into various nitrogen-containing compounds, including those that could potentially be converted to nitriles. Mechanistic studies suggest two possible pathways for this reaction: a classical silver acetylide mechanism or a concerted addition mechanism. calvin.edu

C-C Triple Bond Cleavage: The cleavage of carbon-carbon triple bonds in alkynes represents another innovative approach to nitrile synthesis. For instance, a silver-catalyzed nitrogenation of alkynes has been developed that leads directly to nitriles through the cleavage of the C≡C bond. nih.gov Rhodium-catalyzed reactions have also been shown to achieve the alkenylation of nitriles via the cleavage of C-CN bonds, demonstrating the reversible nature of this bond formation under certain catalytic conditions. acs.org Additionally, nickel(0) complexes have been shown to react with aromatic nitriles, leading to the cleavage of the C-CN bond via oxidative addition. acs.org While often studied in the context of C-C bond activation, these methodologies highlight the potential for forming nitriles through unconventional bond disconnections and formations.

Transformations and Derivatizations Involving the Acetyl Moiety

Alpha-Functionalization and Substitution Reactions of the Ketone

The acetyl group in this compound provides a reactive site for various transformations at the alpha-carbon (the carbon adjacent to the carbonyl).

Alpha-Halogenation: One of the most common alpha-functionalization reactions is halogenation. Ketones with α-hydrogens can undergo substitution with halogens like Br₂ or Cl₂ under either acidic or basic conditions. nih.gov Under acidic conditions, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is formed, which then reacts with the halogen. organic-chemistry.org The introduction of a halogen at the alpha-position creates a valuable synthetic handle for subsequent nucleophilic substitution reactions.

| Condition | Intermediate | Key Features |

| Acidic | Enol | Can often be controlled to achieve monohalogenation. |

| Basic | Enolate | Prone to multiple halogenations due to the increased acidity of the remaining α-hydrogens after the first substitution. openaccesspub.org |

This table compares the conditions for alpha-halogenation of ketones.

Alpha-Amination: The introduction of a nitrogen-containing group at the alpha-position of ketones is another important transformation. Direct α-amination of carbonyl compounds can be achieved using various reagents and catalysts. For example, some methods employ ammonia (B1221849) as the nitrogen source in the presence of an oxidant. nih.gov Other approaches utilize electrophilic amination reagents to react with the enolate of the ketone. organic-chemistry.org This provides a route to α-amino ketones, which are significant precursors for various biologically active molecules.

Selective Reduction and Oxidation Reactions of the Carbonyl Group

Selective Reduction: The selective reduction of the ketone in the presence of a nitrile is a challenging but valuable transformation. Standard reducing agents like sodium borohydride (B1222165) are generally not effective for reducing nitriles under normal conditions, allowing for the selective reduction of a ketone. google.com However, the choice of solvent and additives can be crucial for achieving high selectivity. For instance, the use of sodium borohydride in combination with cobalt chloride has been reported for the selective reduction of nitriles, but under milder conditions, it may be possible to target the ketone. google.com Catalytic hydrogenation can also be employed, and the selectivity can be tuned by the choice of catalyst and reaction conditions. Certain manganese pincer complexes have been shown to selectively hydrogenate ketones and nitriles, with selectivity depending on the specific catalyst and substrate. nih.gov

Selective Oxidation: The acetyl group can be oxidized to a carboxylic acid. A common method for this transformation is the haloform reaction, which is specific to methyl ketones. organic-chemistry.org This reaction involves treating the ketone with a halogen (e.g., bromine or iodine) in the presence of a base. The reaction proceeds through a trihalomethyl ketone intermediate, which is then cleaved by the base to yield a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). organic-chemistry.org Other oxidizing agents, such as hypochlorite, can also be used to convert acetyl groups on aromatic rings to the corresponding carboxylic acids. mdpi.org

Chemical Transformations of the Nitrile Functionality of this compound

Controlled Hydrolysis to Carboxamides

The nitrile group of this compound can be hydrolyzed to a primary amide, 4-acetyl-3-methoxybenzamide. This transformation requires careful control of reaction conditions to prevent further hydrolysis to the carboxylic acid.

The hydrolysis can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, facilitating the attack of water. organic-chemistry.org In basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. acs.org In both cases, an amide intermediate is formed. To stop the reaction at the amide stage, milder conditions are typically employed. For example, using sodium hydroxide with careful monitoring of the reaction progress can allow for the isolation of the amide in good yield. Another mild method involves the use of hydrogen peroxide in an alkaline solution. The choice of solvent can also influence the selectivity of the hydrolysis, with some protocols utilizing mixed solvent systems to control the reaction. arkat-usa.org

| Catalyst | General Conditions | Product |

| Acid (e.g., H₂SO₄) | Aqueous, heat | Carboxylic Acid (further hydrolysis) |

| Base (e.g., NaOH) | Aqueous, heat | Carboxylic Acid (further hydrolysis) |

| Base (e.g., NaOH) | Mild heating, careful monitoring | Carboxamide |

| H₂O₂ / Base | Alkaline solution | Carboxamide |

This table summarizes conditions for nitrile hydrolysis.

Reductive Conversion to Amines and Aldehydes

The nitrile group of this compound and its analogs is a versatile functional group that can be reduced to yield either primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. This reactivity allows for the transformation of the cyano moiety into valuable synthetic building blocks.

The complete reduction of nitriles to primary amines (R-CN → R-CH₂NH₂) is a common transformation in organic synthesis. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com Catalytic hydrogenation, which employs hydrogen gas with catalysts like palladium or nickel, is often considered a more economical method. youtube.com Another approach involves the use of ammonia borane (B79455) under thermal conditions, which reduces a wide range of nitriles to primary amines and is noted for being environmentally benign. organic-chemistry.org More recent methods have utilized cobalt catalysts for the silylative reduction of nitriles, which initially form silylated primary amines that can be hydrolyzed to the desired primary amine. organic-chemistry.org

Partial reduction of the nitrile group to an aldehyde (R-CN → R-CHO) requires milder and more selective reducing agents to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. youtube.com Diisobutylaluminum hydride (DIBAL-H) is a frequently used reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an aluminum-imine complex, which upon acidic workup, hydrolyzes to furnish the aldehyde. youtube.com

The choice of reagent is critical for achieving the desired product, as summarized in the table below.

| Reducing Agent | Typical Reaction Conditions | Primary Product | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous ether or THF; 2) Aqueous/acidic workup | Primary Amine | Powerful, non-selective reducing agent. youtube.com |

| Catalytic Hydrogenation (H₂/Pd, Ni) | Pressurized H₂ gas, metal catalyst | Primary Amine | Economical and effective for producing primary amines. youtube.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 1) Nonpolar solvent (e.g., toluene) at low temp (-78°C); 2) Aqueous/acidic workup | Aldehyde | Allows for partial reduction to the aldehyde via an imine intermediate. youtube.com |

| Ammonia Borane (H₃NBH₃) | Thermal decomposition, catalyst-free | Primary Amine | Environmentally benign method tolerant of many functional groups. organic-chemistry.org |

Cycloaddition Reactions Leading to Heterocyclic Systems

Benzonitrile derivatives, including analogs of this compound, are valuable precursors in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. mdpi.com In these reactions, the nitrile functionality, often converted in situ to a nitrile oxide, acts as a 1,3-dipole that reacts with a dipolarophile (such as an alkene or alkyne) to form a new ring system. researchgate.net

A prominent example is the reaction of benzonitrile oxide with various dipolarophiles. acs.org Benzonitrile oxide, typically generated in situ from the corresponding benzohydroximoyl chloride, reacts with alkenes to yield Δ²-isoxazolines. mdpi.com These isoxazoline (B3343090) structures are found in substances with a range of biological activities. mdpi.com The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic properties of both the nitrile oxide and the dipolarophile, as well as the solvent polarity. acs.orgrsc.org For instance, reactions with electron-poor dipolarophiles are often accelerated in aqueous or protic solvents. acs.org

Similarly, cycloaddition reactions between benzonitrile oxides and β-aminocinnamonitriles can proceed via two parallel pathways, reacting at either the C≡N or the C=C bond of the enaminonitrile. This leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles or 3,5-diaryl-4-cyanoisoxazoles, respectively. rsc.org The product selectivity in such cases can be controlled by adjusting the solvent. rsc.org

| 1,3-Dipole | Dipolarophile | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Benzonitrile Oxide | Alkenes | Δ²-Isoxazolines | mdpi.com |

| Benzonitrile Oxide | β-Aminocinnamonitriles (at C≡N bond) | 1,2,4-Oxadiazoles | rsc.org |

| Benzonitrile Oxide | β-Aminocinnamonitriles (at C=C bond) | Isoxazoles | rsc.org |

| C,N-Diphenylnitrone | 6,8-Dioxabicyclo[3.2.1]oct-3-ene | Isoxazolidines |

Utilization in the Synthesis of Complex Heterocycles (e.g., Imidazole (B134444) Derivatives)

The nitrile group is a key reactant in the synthesis of various complex heterocyclic systems, with the formation of imidazole derivatives being a notable application. wjpsonline.com Imidazoles are significant structural motifs in many biologically active molecules and pharmaceuticals. sci-hub.sersc.org

One innovative, transition-metal-free method for synthesizing 2,4,5-trisubstituted imidazoles involves the base-mediated deaminative coupling of benzylamines and nitriles. rsc.orgelsevierpure.com In this one-step process, a base such as potassium tert-butoxide (KOtBu) promotes the coupling, which proceeds with the liberation of ammonia. elsevierpure.com The reaction demonstrates broad applicability, with various substituted benzylamines and benzonitriles, including those with electron-donating or electron-withdrawing groups, yielding the corresponding imidazole derivatives in good yields. elsevierpure.com For example, the reaction of benzylamine (B48309) with both benzonitrile and 4-methoxy-benzonitrile resulted in nearly identical yields of the respective 2,4,5-trisubstituted imidazoles. elsevierpure.com

The versatility of nitriles allows them to be incorporated into multi-component reactions to build the imidazole core. Classical approaches often involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. wjpsonline.com More contemporary methods utilize nitriles directly as a source for one of the nitrogen atoms and an adjacent carbon in the final imidazole ring. researchgate.net

| Benzylamine Reactant | Nitrile Reactant | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | Benzonitrile | KOtBu, Toluene, 130°C | 2,4,5-Triphenyl-1H-imidazole | 91 | elsevierpure.com |

| Benzylamine | 4-Methoxybenzonitrile | KOtBu, Toluene, 130°C | 2-Aryl-4,5-diphenyl-1H-imidazole | 92 | elsevierpure.com |

| 4-Methoxybenzylamine | Benzonitrile | KOtBu, Toluene, 130°C | 4,5-Di(4-methoxyphenyl)-2-phenyl-1H-imidazole | 85 | elsevierpure.com |

| Benzylamine | 4-tert-Butoxybenzonitrile | KOtBu, Toluene, 130°C | 2-(4-tert-Butoxyphenyl)-4,5-diphenyl-1H-imidazole | 79 | elsevierpure.com |

Application of Green Chemistry Principles in the Synthesis of Aromatic Nitriles

The synthesis of aromatic nitriles, including precursors for compounds like this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

One significant advancement is the development of biocatalytic, cyanide-free routes to nitriles. Aldoxime dehydratases are enzymes that catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, offering a sustainable alternative to traditional methods that often rely on toxic cyanide reagents. mdpi.com This biocatalytic approach is compatible with a broad range of substrates and can achieve high conversions in environmentally friendly reaction media. mdpi.com

Electrosynthesis represents another green strategy, allowing for the direct synthesis of nitriles from primary alcohols and ammonia using simple metal catalysts like nickel. rsc.org This method operates under benign conditions in aqueous electrolytes at room temperature, avoiding harsh reagents and high temperatures. The process proceeds through a dehydrogenation–imination–dehydrogenation sequence, offering a cost-effective and energy-efficient pathway to valuable nitriles. rsc.org

Other green approaches focus on improving atom economy and minimizing solvent use. The hydration of nitriles to amides, a 100% atom-economic reaction, can be catalyzed by sustainable and reusable heterogeneous catalysts in water, avoiding the need for organic solvents. researchgate.net Furthermore, catalytic methods for synthesizing nitriles directly from alcohols and aqueous ammonia, mediated by copper catalysts and using oxygen as the oxidant, represent a significant improvement over traditional multi-step, waste-generating syntheses. organic-chemistry.org

| Method | Key Principles Applied | Advantages | Reference |

|---|---|---|---|

| Biocatalysis (Aldoxime Dehydratases) | Use of renewable feedstocks, safer chemistry (cyanide-free), energy efficiency (mild conditions) | Sustainable, operates in aqueous media, high substrate tolerance. | mdpi.com |

| Electrosynthesis from Alcohols | Energy efficiency, use of safer solvents (water), catalysis | Operates at room temperature, uses cost-effective catalysts, avoids harsh oxidants. | rsc.org |

| Catalytic Hydration in Water | Atom economy, use of safer solvents | 100% atom economy, avoids organic solvents, uses reusable catalysts. | researchgate.net |

| Aerobic Catalytic Synthesis from Alcohols | Atom economy, catalysis, safer chemistry (uses O₂ as oxidant) | Direct, one-pot synthesis from readily available alcohols. | organic-chemistry.org |

Advanced Spectroscopic Characterization and Analytical Techniques

Comprehensive Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms within a molecule. Each vibration corresponds to a specific frequency, offering a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. When exposed to infrared radiation, a molecule absorbs energy at frequencies that match its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For 4-Acetyl-3-methoxybenzonitrile, the FTIR spectrum is defined by several key absorptions that confirm its structure.

The most prominent peaks are associated with the carbonyl (C=O) group of the acetyl moiety and the nitrile (C≡N) group. The C=O stretching vibration typically appears as a strong, sharp band in the region of 1680-1715 cm⁻¹. libretexts.orgpressbooks.pub The exact position can be influenced by conjugation with the aromatic ring. The C≡N stretch is also characteristic, though generally weaker than the carbonyl absorption, and is found in the 2220-2240 cm⁻¹ range. researchgate.net

Other significant absorptions include those from the aromatic ring, with C=C stretching vibrations appearing in the 1400-1600 cm⁻¹ region. vscht.czscirp.org The C-H stretching vibrations of the aromatic ring and the methyl groups are observed just above and below 3000 cm⁻¹, respectively. Specifically, sp² C-H stretches from the benzene (B151609) ring are expected above 3000 cm⁻¹, while sp³ C-H stretches from the acetyl and methoxy (B1213986) groups appear in the 2850-3000 cm⁻¹ range. libretexts.orgpressbooks.pub The presence of the methoxy group is further confirmed by C-O stretching bands, typically found in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. nih.gov

Table 1: Characteristic FTIR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Medium |

| Acetyl (-(C=O)CH₃) | C=O Stretch | 1680 - 1715 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1200 - 1300 | Strong |

| Methoxy (-OCH₃) | C-O Symmetric Stretch | 1000 - 1100 | Strong |

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to those that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

In the context of this compound, the C≡N and aromatic ring stretching vibrations are typically strong and easily identifiable in the Raman spectrum. researchgate.netresearchgate.net This makes Raman an excellent tool for "molecular fingerprinting," allowing for the unambiguous identification of the compound. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can amplify the Raman signal by factors of 10³ or more. nih.gov This enhancement is achieved by adsorbing the molecule onto a nanostructured metallic surface, typically silver or gold. nih.govmtak.hu The electromagnetic field enhancement near the metal surface dramatically increases the intensity of the Raman scattering. Studies on related molecules like methoxybenzonitriles have shown that they adsorb onto silver surfaces via the lone pair of electrons on the nitrogen atom of the nitrile group. koreascience.krresearchgate.net The orientation of the benzene ring relative to the surface can then be inferred from the enhancement of specific vibrational modes. koreascience.kr SERS is particularly useful for detecting trace amounts of a substance and can provide detailed structural information based on which molecular vibrations are most strongly enhanced. youtube.com

High-Resolution Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) spectroscopy is an advanced technique that provides insights into the connectivity and spatial relationships between different vibrational modes within a molecule. nih.gov Unlike standard 2D IR, which relies on through-bond or through-space vibrational coupling, RA 2DIR utilizes the flow of vibrational energy (relaxation) through the molecular framework to establish correlations. nih.govnih.gov

This method is particularly powerful for probing long-range interactions. For instance, in a study on the closely related 4-acetylbenzonitrile, RA 2DIR was used to observe the interaction between the carbonyl (CO) and nitrile (CN) modes, which are separated by approximately 6.5 Å. nih.govnih.gov In the experiment, one vibrational mode (e.g., the CN stretch) is excited with a laser pulse. This energy then dissipates and travels through the molecule, causing a change in the absorption of a second, distant mode (the CO stretch), which is probed by subsequent laser pulses. The detection of a cross-peak between these two modes in the 2D spectrum confirms their connectivity via the molecular structure. The RA 2DIR method significantly enhances these long-range cross-peaks, providing a powerful tool for mapping out the energy transport pathways and confirming the structural integrity of complex molecules like this compound. nih.govresearchgate.net

The experimental determination of vibrational frequencies is achieved by recording the FTIR and FT-Raman spectra. researchgate.net The resulting data provides a list of peak positions (in wavenumbers, cm⁻¹) and their relative intensities. These experimental values are often compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT) to make precise assignments of the vibrational modes. scirp.orgresearchgate.net Each peak corresponds to a specific normal mode of vibration, which may involve the motion of several atoms. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of different internal coordinates (like stretching or bending) to each normal mode. scirp.org

For a molecule like this compound, the spectrum is a composite of vibrations from the substituted benzene ring and its functional groups. Below is a table of representative vibrational modes and their typical experimental frequencies, based on studies of similar substituted benzonitriles. researchgate.netresearchgate.net

Table 2: Selected Experimental Vibrational Frequencies and Mode Assignments for a Substituted Benzonitrile (B105546) Structure

| Experimental Frequency (cm⁻¹) (FTIR) | Experimental Frequency (cm⁻¹) (FT-Raman) | Assignment (Vibrational Mode) |

| ~3080 | ~3085 | Aromatic C-H Stretch |

| ~2950 | ~2955 | Methyl C-H Stretch |

| ~2230 | ~2232 | C≡N Nitrile Stretch |

| ~1685 | ~1688 | C=O Carbonyl Stretch |

| ~1590 | ~1595 | Aromatic C=C Ring Stretch |

| ~1470 | ~1475 | C-H Bending (Methyl) |

| ~1260 | ~1265 | Asymmetric C-O-C Stretch (Methoxy) |

| ~830 | ~835 | Aromatic C-H Out-of-plane Bend |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. ethernet.edu.etspringernature.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons. Their integration (the area under each signal) reveals the relative number of protons responsible for each signal. The chemical shift (δ, in ppm) indicates the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. youtube.com

For this compound, one would expect distinct signals for the three aromatic protons, the three protons of the acetyl methyl group, and the three protons of the methoxy group. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm) and would exhibit splitting patterns (doublet, doublet of doublets) due to coupling with each other. The methoxy protons (-OCH₃) would appear as a sharp singlet around 3.9-4.0 ppm, while the acetyl methyl protons (-(C=O)CH₃) would also be a singlet, slightly more upfield, around 2.6 ppm. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected: six for the aromatic carbons (four of which are substituted and two are not), one for the carbonyl carbon, one for the nitrile carbon, and one for each of the methyl carbons (acetyl and methoxy). The carbonyl carbon is typically found significantly downfield (~195-200 ppm), while the nitrile carbon appears around 115-120 ppm. The aromatic carbons resonate in the 110-160 ppm range, and the methoxy and acetyl methyl carbons are found upfield, typically around 56 ppm and 26 ppm, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2 - 7.8 | m (multiplet) | 3H |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) | 3H |

| Acetyl (-COCH₃) | ~2.6 | s (singlet) | 3H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~196 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-H) | ~110 - 135 |

| Aromatic (C-CN) | ~112 |

| Aromatic (C-C=O) | ~135 |

| Nitrile (C≡N) | ~118 |

| Methoxy (-OCH₃) | ~56 |

| Acetyl (-COCH₃) | ~26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by resolving overlapping signals and revealing through-bond correlations between nuclei. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.orgcolumbia.edu For this compound, a COSY experiment would be expected to show a correlation between the two aromatic protons, H-5 and H-6, which are ortho to each other and thus exhibit a ³JHH coupling. No other correlations would be anticipated, as the methyl protons of the acetyl and methoxy groups are isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). libretexts.orgosti.gov This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, HSQC would show cross-peaks connecting each aromatic proton (H-2, H-5, H-6) to its corresponding aromatic carbon (C-2, C-5, C-6) and the methyl protons of the acetyl and methoxy groups to their respective carbon atoms.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | COSY Correlation (H-H) | HSQC Correlation (¹J C-H) | Key HMBC Correlations (ⁿJ C-H, n=2,3) |

| H-2 | None | C-2 | C-4, C-6, C-7 (Nitrile) |

| H-5 | H-6 | C-5 | C-3, C-1, C-4 |

| H-6 | H-5 | C-6 | C-2, C-4, C-7 (Nitrile) |

| OCH₃ protons | None | OCH₃ carbon | C-3 |

| C(O)CH₃ protons | None | C(O)CH₃ carbon | C(O) (Carbonyl), C-4 |

Solid-State NMR for Polymorphic and Conformational Studies

Solid-state NMR (ssNMR) spectroscopy is a non-destructive analytical technique used to study materials in their solid form. europeanpharmaceuticalreview.combruker.com It is particularly valuable for characterizing pharmaceutical compounds, as it can provide information on polymorphism (the existence of different crystal forms), molecular conformation, and intermolecular interactions within the crystal lattice. nih.gov

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the compound would result in distinct ssNMR spectra due to variations in the local chemical environment of the nuclei. This allows for the identification and quantification of different polymorphs in a bulk sample.

Analyze Conformation: The chemical shifts in ssNMR are highly sensitive to the molecular conformation. By analyzing the spectra, it is possible to obtain insights into the torsion angles of the acetyl and methoxy groups relative to the benzene ring in the solid state.

Study Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can be used to probe intermolecular packing and hydrogen bonding, which govern the physical properties of the solid material.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.netfarmaciajournal.com In the synthesis of this compound, a small aliquot of the reaction mixture could be periodically injected into the LC-MS system. By monitoring the ion chromatograms for the m/z values corresponding to the reactants and the expected product, one can track the consumption of starting materials and the formation of the desired compound, allowing for the optimization of reaction conditions such as time and temperature. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov this compound, being a relatively small organic molecule, is amenable to GC-MS analysis, which can be used to assess its purity and confirm its identity through its characteristic fragmentation pattern upon electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions. A key fragmentation would be the loss of a methyl group (•CH₃) from the acetyl moiety, leading to a prominent acylium ion.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment | Description |

| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 132 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₉NO₂, by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Accurate Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Technique |

| C₁₀H₉NO₂ | 175.06333 | HRMS |

X-ray Diffraction Analysis for Crystalline State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. eurjchem.commdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π–π stacking. This information is crucial for understanding the solid-state properties of the compound and for confirming the connectivity established by NMR and MS.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.0 |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray diffraction experiment.

Computational Chemistry and Theoretical Modeling of 4 Acetyl 3 Methoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic perspective on molecular systems. These methods are employed to determine the optimized geometry, electronic structure, and various other properties of molecules with high accuracy.

Geometry optimization is a critical computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Acetyl-3-methoxybenzonitrile, this is typically achieved using Density Functional Theory (DFT), a method that balances computational cost and accuracy effectively. nih.govscispace.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for this purpose. nih.govdergipark.org.tr This is paired with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron orbitals. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for Benzonitrile (B105546) Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C≡N | ~1.15 | - |

| C=O | ~1.23 | - |

| C-C (aromatic) | ~1.39 - 1.41 | ~118 - 121 |

| C-H (aromatic) | ~1.08 | - |

| C-O (methoxy) | ~1.36 | - |

| O-CH₃ (methoxy) | ~1.43 | - |

| C-C-C (ring) | - | ~119 - 121 |

| C-C-O | - | ~115 - 125 |

Note: These are typical values for related compounds calculated using methods like B3LYP/6-311++G(d,p). The actual values for this compound would require a specific calculation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a powerful tool for molecular identification and characterization. DFT calculations are highly effective in predicting the vibrational frequencies of molecules. researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. The resulting theoretical wavenumbers are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. orientjchem.org To improve the agreement with experimental data, these calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like stretching, bending, or torsion) to a specific vibrational mode. nih.govresearchgate.net For this compound, key vibrational modes would include the C≡N stretching of the nitrile group, the C=O stretching of the acetyl group, C-H stretching of the aromatic ring and methyl groups, and various ring deformation modes. researchgate.net

Table 2: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies for a Related Compound (p-Acetylbenzonitrile)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT (B3LYP) (cm⁻¹) |

|---|---|---|---|

| C≡N stretch | 2253 | 2231 | 2213 |

| C=O stretch | 1646 | 1639 | 1646 |

| CH₃ asymmetric stretch | - | - | 2950-3050 |

| CH₃ symmetric stretch | - | - | 2900-2950 |

| Aromatic C-C stretch | ~1600 | ~1600 | ~1580-1610 |

Source: Data adapted from studies on p-Acetylbenzonitrile. orientjchem.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atoms of the acetyl and methoxy (B1213986) groups, as well as the nitrogen atom of the nitrile group. These sites represent the most likely points for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. nih.gov The analysis of MEP surfaces is crucial in understanding intermolecular interactions and guiding studies on drug-receptor binding. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This intramolecular charge transfer is a key aspect of the molecule's electronic behavior. researchgate.net For benzonitrile derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO can be distributed across the electron-withdrawing nitrile and acetyl groups.

Table 3: Representative FMO Energies and Properties for Benzonitrile Derivatives

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~2.0 to 2.5 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | ~4.0 to 4.5 |

Note: These values are illustrative, based on DFT calculations for related molecules. orientjchem.orgsemanticscholar.org

Molecular Reactivity Predictions and Descriptors

Beyond FMO analysis, more quantitative measures of reactivity can be derived using conceptual DFT. These descriptors help to pinpoint the specific atoms within a molecule that are most likely to participate in a chemical reaction.

Fukui functions are powerful descriptors within conceptual DFT used to identify the most reactive sites in a molecule. scm.com They describe how the electron density at a specific point changes when the total number of electrons in the system changes. faccts.de The condensed Fukui function condenses this information to individual atomic sites. Three main types of Fukui functions are calculated:

f+ (for nucleophilic attack): Measures the reactivity of a site towards an incoming nucleophile (i.e., where an electron is added). The atom with the highest f+ value is the most likely site for nucleophilic attack.

f- (for electrophilic attack): Measures the reactivity of a site towards an incoming electrophile (i.e., where an electron is removed). The atom with the highest f- value is the most likely site for electrophilic attack.

f0 (for radical attack): Represents the average of f+ and f-, indicating reactivity towards a radical species.

These indices are calculated from the electron populations of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. For this compound, one would expect the oxygen and nitrogen atoms to have high f- values, indicating they are prone to electrophilic attack. The carbonyl carbon of the acetyl group and certain carbons in the aromatic ring would likely have high f+ values, marking them as primary sites for nucleophilic attack. mdpi.com

Derivation of Global Reactivity Descriptors

Global reactivity descriptors are crucial in predicting the chemical behavior of a molecule. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insight into the molecule's stability and reactivity. For this compound, these descriptors can be calculated using Density Functional Theory (DFT), a common quantum chemical method.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A higher value of chemical hardness indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 1: Conceptual Global Reactivity Descriptors and their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |

This table is generated based on established theoretical principles in computational chemistry.

Computational Insights into Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are invaluable for predicting these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.netresearchgate.netsibran.ru This approach allows for the calculation of molecular properties in different solvents, providing insights into how polarity and other solvent characteristics can alter the reactivity of this compound.

For instance, by performing calculations with PCM, one could predict changes in the HOMO-LUMO gap and, consequently, the global reactivity descriptors in various solvents. A polar solvent might stabilize charged intermediates or transition states, thereby altering reaction pathways and rates.

Molecular Dynamics (MD) simulations offer a more explicit and dynamic view of solvent effects. nih.govnih.govmdpi.comresearchgate.net In an MD simulation, individual solvent molecules are modeled, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. This level of detail can be crucial for understanding complex reaction mechanisms where the explicit arrangement of solvent molecules plays a key role.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for mapping out the intricate details of chemical reactions.

A chemical reaction proceeds from reactants to products via one or more transition states, which are high-energy structures along the reaction coordinate. wikipedia.org Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures. By identifying the transition state for a reaction involving this compound, chemists can gain a deeper understanding of the reaction's mechanism. Intermediates, which are local minima on the potential energy surface, can also be identified and their stability assessed. researchgate.net

Once the reactants, transition state, and products have been computationally modeled, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. youtube.comlibretexts.org This value is a critical determinant of the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to products, a comprehensive picture of the reaction's energetic landscape can be constructed.

For reactions where multiple products can be formed, computational chemistry can predict the regioselectivity and stereoselectivity. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is expected to be the major one, leading to the predominant product. For a molecule like this compound with multiple functional groups, understanding the preferred sites of reaction is crucial for synthetic applications. While specific studies on this molecule are lacking, the principles have been applied to other benzonitrile derivatives to predict outcomes of reactions like cycloadditions. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Benzonitrile Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govuliege.bebg.ac.rsmdpi.comchromatographyonline.com These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) for each compound in a dataset and then using statistical methods, such as multiple linear regression, to find a mathematical equation that relates these descriptors to the observed reactivity.

For benzonitrile derivatives, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction or the binding affinity to a biological target. By including this compound in a dataset of related compounds, its reactivity could be predicted and rationalized based on its structural features. The development of robust QSRR models relies on a diverse and well-characterized dataset of compounds.

Structure Reactivity Relationships and Detailed Mechanistic Investigations

Influence of Substituent Effects on the Reactivity Profile of 4-Acetyl-3-methoxybenzonitrile

The presence of multiple substituents on the aromatic ring creates a complex electronic environment that dictates the molecule's reactivity towards various reagents. Both electronic and steric factors must be considered to build a comprehensive reactivity profile.

The reactivity of the benzene (B151609) ring and its substituents is modulated by the combination of inductive and resonance effects. wikipedia.org

Acetyl Group (-COCH₃): The acetyl group at position 4 is a deactivating group. It exhibits both a negative inductive (-I) effect, as the carbonyl oxygen pulls electron density through the sigma bond, and a strong negative resonance (-M or -R) effect. libretexts.org The -M effect arises from the delocalization of π-electrons from the benzene ring onto the electron-deficient carbonyl carbon and electronegative oxygen atom. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. As a resonance-withdrawing group, the acetyl substituent directs incoming electrophiles to the meta position (positions 3 and 5 relative to the acetyl group). libretexts.org

Cyano Group (-CN): The cyano group at position 1 is also a potent deactivating group, exhibiting strong -I and -M effects, which withdraw electron density from the ring and direct incoming electrophiles to the meta position.

The quantitative influence of these substituents can be described by Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring. libretexts.org Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. utexas.edu

| Substituent Group | Hammett Constant (σmeta) | Hammett Constant (σpara) | Primary Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 | +M > -I (Donating) |

| -COCH₃ (Acetyl) | +0.38 | +0.50 | -M, -I (Withdrawing) |

| -CN (Cyano) | +0.56 | +0.66 | -M, -I (Withdrawing) |

Data sourced from multiple sources. units.itviu.ca The σpara value for the methoxy (B1213986) group is negative, confirming its electron-donating character at that position via resonance, while the positive σmeta value reflects its inductive withdrawal without resonance donation. stackexchange.com Both constants are positive for the acetyl and cyano groups, indicating their electron-withdrawing nature at all positions.

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. nih.gov In this compound, the methoxy group is positioned ortho to the acetyl group. This proximity can physically impede the approach of reagents to either the acetyl group or the C2 and C4 positions of the ring.

For reactions involving the acetyl group's carbonyl carbon (e.g., nucleophilic addition), the adjacent methoxy group can slow the reaction rate compared to a sterically unencumbered ketone, particularly if the attacking nucleophile is bulky. nih.gov Similarly, for electrophilic aromatic substitution, the methoxy group may sterically disfavor attack at the C2 position, leading to a higher selectivity for substitution at the more accessible C6 position. While electronic effects are often the primary determinant of regioselectivity in aromatic substitutions, steric factors can play a significant role in modulating the ratio of products. rsc.org

Kinetic Studies and Thermodynamic Parameters of Reactions Involving this compound

A thorough review of scientific literature indicates that specific experimental kinetic and thermodynamic studies focused exclusively on this compound are not widely available. However, the principles for determining such parameters are well-established, and studies on related substituted benzonitriles provide a framework for understanding how such data would be obtained and interpreted. yu.edu.joacs.org

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants. The reaction order describes how the rate is affected by the concentration of each reactant, and the rate constant (k) is the proportionality constant that relates concentration to the reaction rate.

For a hypothetical reaction, such as the hydrolysis of the nitrile group in this compound, kinetic experiments would typically involve monitoring the concentration of the reactant or product over time, often using spectroscopic methods (e.g., UV-Vis or NMR). yu.edu.jo By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each component can be determined.

The following table is illustrative of how kinetic data for a hypothetical reaction of this compound might be presented.

| Hypothetical Reaction | Reactant Concentrations | Rate Law | Rate Constant (k) at 298 K |

|---|---|---|---|

| Base-catalyzed Hydrolysis | [Compound]1[OH⁻]1 | Rate = k[Compound][OH⁻] | Data Not Available |

Thermodynamic parameters of activation provide insight into the energy profile of the transition state. The activation enthalpy (ΔH‡) represents the energy barrier that must be overcome for the reaction to occur, while the activation entropy (ΔS‡) reflects the change in the degree of order between the reactants and the transition state. savemyexams.com

These parameters are typically determined by measuring the rate constant (k) at various temperatures and analyzing the data using the Eyring equation. A plot of ln(k/T) versus 1/T yields a straight line from which ΔH‡ and ΔS‡ can be calculated. A positive ΔS‡ suggests a more disordered transition state, while a negative ΔS‡ indicates a more ordered transition state compared to the reactants.

The following table is illustrative of how thermodynamic activation parameters for a hypothetical reaction would be presented.

| Hypothetical Reaction | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Gibbs Free Energy of Activation (ΔG‡) at 298 K |

|---|---|---|---|

| Nucleophilic Addition to Acetyl Group | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Specific Reaction Mechanisms

While specific mechanistic studies for this compound are not found in the surveyed literature, its reactivity can be predicted based on the functional groups present. A plausible mechanism for electrophilic aromatic substitution, such as nitration, can be elucidated based on the substituent effects discussed.

The most probable site for electrophilic attack is the C6 position. This position is activated (ortho) by the electron-donating methoxy group and is not deactivated by resonance from the acetyl or cyano groups. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Proposed Mechanism: Nitration at C6

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of the this compound ring attacks the nitronium ion. The attack at C6 is favored because the activating methoxy group can effectively stabilize the resulting arenium ion through resonance.

Arenium Ion Stabilization: The positive charge of the arenium ion is delocalized over the ring. Crucially, one resonance contributor places the positive charge on the carbon bearing the methoxy group (C3), allowing the oxygen's lone pair to delocalize and form a more stable oxonium ion structure, satisfying the octet rule for all atoms. This stabilization is not possible if the attack occurs at other positions.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final product, 6-nitro-4-acetyl-3-methoxybenzonitrile.

This predicted mechanism highlights how a detailed understanding of fundamental electronic and steric principles allows for the rationalization of chemical reactivity, even in the absence of direct experimental studies on the specific molecule.

Radical Pathways in Aromatic Substitutions and Transformations

Radical reactions offer a powerful method for the functionalization of electron-deficient aromatic rings like that of this compound. Unlike electrophilic aromatic substitution, which is disfavored by the electron-withdrawing acetyl and nitrile substituents, radical aromatic substitution proceeds efficiently. wikipedia.org

A prominent example of such a transformation is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic ring. wikipedia.orgresearchgate.net For this compound, the reaction would require acidic conditions to protonate the nitrile nitrogen, further increasing the ring's electron deficiency and making it more susceptible to radical attack.

The general mechanism for a Minisci-type reaction can be broken down into three key stages: initiation, propagation, and termination. scispace.com

Initiation: A carbon-centered radical (R•) is generated. A common method involves the oxidative decarboxylation of a carboxylic acid using silver nitrate (B79036) (AgNO₃) and a persulfate oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). The process begins with the oxidation of Ag⁺ to Ag²⁺, which then abstracts a hydrogen atom from the carboxylic acid, leading to a radical that rapidly decarboxylates to form the alkyl radical R•. scispace.com

Propagation: The generated alkyl radical (R•) attacks the protonated this compound ring. The attack is regioselective, directed by the powerful electron-withdrawing effects of the protonated nitrile and the acetyl group to the positions ortho and para to them (C2, C6, and C4). Since C4 is already substituted, attack is favored at C2 and C6. This addition breaks the aromaticity and forms a stabilized radical cation intermediate. scispace.com This intermediate is then oxidized (losing an electron) and subsequently loses a proton (H⁺) to rearomatize, yielding the substituted product. rsc.org

Termination: The reaction is terminated when two radical species combine.

This radical pathway provides a direct method for C-H functionalization, bypassing the limitations of traditional electrophilic and nucleophilic aromatic substitution methods. wikipedia.org

Table 1: Key Stages in a Hypothetical Minisci Reaction with this compound

| Stage | Description | Key Intermediates |

| Initiation | Generation of a nucleophilic alkyl radical (R•) from a precursor like a carboxylic acid using an oxidant and a silver salt catalyst. | Carboxyl radical, Alkyl radical (R•) |

| Propagation | Nucleophilic attack of the alkyl radical on the protonated aromatic ring, followed by oxidation and deprotonation to restore aromaticity. | Radical cation intermediate, Substituted product |

| Termination | Combination of any two radical species in the reaction mixture to form a non-radical product. | Dimerized radical products (e.g., R-R) |

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. csbsju.edu Reactions like the Suzuki-Miyaura cross-coupling provide a robust method for aryl-aryl bond formation, a transformation highly applicable to derivatives of this compound. libretexts.orgnih.gov To participate in such a reaction, the compound would first need to be halogenated (e.g., brominated or iodinated) at one of the ring positions.

The catalytic cycle of a Suzuki-Miyaura reaction is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.comyoutube.com

The cycle comprises three fundamental steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands. This complex reacts with an aryl halide (e.g., a brominated derivative of this compound), where the palladium atom inserts itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. csbsju.edulibretexts.orglibretexts.org

Transmetalation: In this step, the organic group from an organoboron reagent (like an arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base (e.g., K₂CO₃ or K₃PO₄), which activates the organoboron compound by forming a more nucleophilic boronate species. nih.govyonedalabs.com The halide ligand on the palladium complex is replaced by the aryl group from the boronate, resulting in a diarylpalladium(II) intermediate. youtube.commdpi.com